molecular formula C8H4ClN3O B3219127 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-chloro-2,3-dihydro-2-oxo- CAS No. 1190315-52-6

1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-chloro-2,3-dihydro-2-oxo-

Cat. No.: B3219127
CAS No.: 1190315-52-6
M. Wt: 193.59 g/mol
InChI Key: JYNMRZLTMLCFIF-UHFFFAOYSA-N
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Description

Bruton’s Tyrosine Kinase (BTK) Inhibition via Scaffold-Hopping Strategies

The 1H-pyrrolo[2,3-b]pyridine scaffold was optimized for BTK inhibition through a scaffold-hopping approach, replacing the pyrrolo[2,3-d]pyrimidine core of earlier inhibitors. This strategy enhanced interactions with the BTK ATP-binding pocket while improving pharmacokinetic properties. Compound 3p (5-chloro-2,3-dihydro-2-oxo- derivative) exhibited superior BTK inhibition, with an enzymatic IC50 of 6.0 nM and cellular IC50 of 14 nM in Ramos B-cell assays. Key structural features include:

  • Chlorine substitution at position 5: Stabilizes hydrophobic interactions with Leu408 and Thr474 in BTK.
  • Oxo group at position 2: Forms hydrogen bonds with the hinge region residue Glu475.
  • Cyanopyridine moiety : Enhances solubility and modulates electron distribution for improved target engagement.

Table 1: BTK Inhibitory Activity of Select Derivatives

Compound BTK Enzymatic IC50 (nM) Ramos Cell IC50 (nM)
3n 8.2 18
3p 6.0 14
RN486 12.5 27

Scaffold-hopping improved selectivity over related kinases (e.g., ITK, EGFR) by >50-fold compared to pyrrolo[2,3-d]pyrimidine analogs. Molecular dynamics simulations revealed that the 1H-pyrrolo[2,3-b]pyridine core induces a DFG-out conformation in BTK, locking the kinase in an inactive state.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway Modulation

Derivatives of 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile demonstrate pan-FGFR inhibition, with compound 4h showing IC50 values of 7 nM (FGFR1), 9 nM (FGFR2), and 25 nM (FGFR3). The 5-chloro-2,3-dihydro-2-oxo- substitution pattern is critical for:

  • Hydrogen bond donation : The oxo group interacts with Ala564 in FGFR1’s hinge region.
  • Hydrophobic filling : Chlorine at position 5 occupies a hydrophobic pocket formed by Val492 and Leu630.
  • Conformational flexibility : Partial saturation of the pyrrolidine ring enables adaptation to FGFR isoform-specific conformations.

Table 2: FGFR Isoform Selectivity of Compound 4h

FGFR Isoform IC50 (nM)
FGFR1 7
FGFR2 9
FGFR3 25
FGFR4 712

In 4T1 breast cancer cells, 4h reduced proliferation (IC50 = 38 nM) and inhibited migration by 82% at 100 nM through suppression of FGF2-induced ERK phosphorylation. X-ray crystallography confirmed that 4h stabilizes a autoinhibitory αC-helix conformation in FGFR1, preventing activation loop phosphorylation.

Traf2- and Nck-Interacting Kinase (TNIK) Inhibition in Wnt Signaling

The 1H-pyrrolo[2,3-b]pyridine core potently inhibits TNIK, a kinase essential for Wnt/β-catenin signaling. Compound 9 (5-chloro-2,3-dihydro-2-oxo- derivative) binds TNIK with an IC50 <1 nM, disrupting the TCF4/β-catenin complex formation. Key mechanistic insights include:

  • Hinge region engagement : The cyanopyridine nitrogen forms dual hydrogen bonds with Cys108 backbone atoms.
  • Allosteric modulation : The chloro substituent induces a DFG-shift, enlarging the hydrophobic pocket near Lys54.
  • Transcriptional coactivation blockade : Prevents TNIK-mediated phosphorylation of TCF4 at Ser154, reducing Wnt target gene expression.

Table 3: TNIK Inhibitors and Wnt Pathway Effects

Compound TNIK IC50 (nM) IL-2 Inhibition (EC50, nM) Wnt Gene Suppression (%)
PD407824 0.7 - 22
NCB-0846 6.0 45 68
Derivative 9 <1.0 12 91

In colorectal cancer models, derivative 9 reduced Axin2 and Lgr5 mRNA levels by >90% at 100 nM, confirming Wnt pathway blockade. Cryo-EM studies showed that TNIK inhibition collapses the β-catenin/TCF4/TNIK ternary complex, ejecting TNIK from chromatin-bound transcriptional machinery.

Properties

IUPAC Name

5-chloro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O/c9-6-3-11-8-4(5(6)2-10)1-7(13)12-8/h3H,1H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNMRZLTMLCFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CN=C2NC1=O)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701162292
Record name 5-Chloro-2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701162292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190315-52-6
Record name 5-Chloro-2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190315-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701162292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-chloro-2,3-dihydro-2-oxo- typically involves multiple steps One common synthetic route includes the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-chloro-2,3-dihydro-2-oxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a study reported that certain derivatives exhibited potent inhibitory activity against FGFR1, 2, and 3, with one compound showing IC50 values as low as 7 nM for FGFR1. These compounds not only inhibited cell proliferation but also induced apoptosis in breast cancer cells, demonstrating their potential as anticancer agents .

Table 1: FGFR Inhibition Potency of Pyrrolo Derivatives

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
4h7925
Other DerivativesVariesVariesVaries

Inhibition of SGK-1 Kinase

Another significant application of this compound family is in the inhibition of serum/glucocorticoid-regulated kinase 1 (SGK-1). SGK-1 plays a crucial role in various physiological processes including electrolyte balance and cell proliferation. The inhibition of SGK-1 has therapeutic implications for conditions such as renal disease and cardiovascular disorders. Compounds derived from this chemical structure have shown promise in modulating SGK-1 activity, potentially leading to new treatments for these diseases .

Treatment of Renal and Cardiovascular Diseases

The ability of these compounds to inhibit SGK-1 suggests their utility in treating renal disorders and cardiovascular diseases. By regulating electrolyte balance and mediating cell proliferation responses, they may provide therapeutic benefits in conditions characterized by excessive water retention or abnormal cell growth .

Research and Development Opportunities

The ongoing research into the pharmacological properties of 1H-pyrrolo[2,3-b]pyridine derivatives indicates a promising future for these compounds in drug development. Their low molecular weight and structural versatility facilitate further optimization to enhance efficacy and reduce side effects.

Table 2: Summary of Biological Activities

Activity TypeMechanismPotential Applications
FGFR InhibitionCompetitive inhibition of receptor bindingCancer therapy
SGK-1 InhibitionModulation of kinase activityRenal disease treatment
AntiproliferativeInduction of apoptosisCancer therapy

Case Studies

Case Study 1: Breast Cancer Treatment
A series of experiments demonstrated that compound 4h not only inhibited FGFR signaling but also significantly reduced the migration and invasion capabilities of breast cancer cells in vitro. This highlights its potential as part of combination therapies aimed at aggressive cancer types.

Case Study 2: SGK-1 Modulation
In vivo studies have shown that compounds targeting SGK-1 can effectively manage conditions related to electrolyte imbalance, indicating their potential role in treating chronic kidney disease and heart failure.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-chloro-2,3-dihydro-2-oxo- involves its interaction with FGFRs. The compound binds to the receptor’s active site, inhibiting its activity. This inhibition prevents the downstream signaling pathways that promote cell proliferation and migration, thereby exerting its anti-tumor effects .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound is compared to structurally related pyrrolopyridine derivatives (Table 1):

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents Molecular Formula CAS Number Key Applications/Notes
1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile 4-CN C₈H₅N₃ 344327-11-3 Intermediate in drug synthesis
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 5-Cl, 2-COOH, [2,3-c] ring fusion C₈H₅ClN₂O₂ Not specified Antibacterial agents
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile 4-Cl, 5-CN C₈H₄ClN₃ 920966-02-5 Kinase inhibitor precursor
1H-Pyrrolo[2,3-c]pyridine-4-carbonitrile 4-CN, [2,3-c] ring fusion C₈H₅N₃ 1190319-59-5 Photovoltaic materials
Key Observations:
  • Ring Fusion Position : The [2,3-b] vs. [2,3-c] fusion alters electronic delocalization and steric accessibility. For example, [2,3-b] derivatives exhibit higher reactivity in cross-coupling reactions compared to [2,3-c] isomers .
  • This property is critical in protein-ligand interactions for drug design.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Molecular Weight (g/mol) ~197.6 (calculated) 143.15 177.6
LogP (Predicted) 1.8 1.2 2.1
Hydrogen Bond Acceptors 4 3 3

The higher LogP of the target compound suggests improved membrane permeability compared to non-halogenated analogs, a critical factor in CNS drug development.

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-chloro-2,3-dihydro-2-oxo (CAS No. 1021339-16-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and pharmacological profiles based on diverse research findings.

  • Molecular Formula : C8H4ClN3
  • Molecular Weight : 177.59 g/mol
  • CAS Number : 1021339-16-1
  • InChI Key : ULYGKPKPBWOTFQ-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its inhibitory effects on various enzymes and its potential therapeutic applications.

1. Phosphodiesterase Inhibition

Research has indicated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit selective inhibition of phosphodiesterase 4B (PDE4B). For instance, a study highlighted that certain derivatives showed significant inhibition of TNF-α release from macrophages exposed to inflammatory stimuli, suggesting anti-inflammatory properties. The compound specifically demonstrated an IC50 value indicative of its potency against PDE4B, which is crucial for developing treatments for CNS diseases and inflammatory conditions .

2. Anticancer Activity

Recent studies have explored the anticancer potential of pyrrolo[2,3-b]pyridine derivatives. In vitro assays have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including HeLa and HCT116. The mechanism appears to involve the induction of apoptosis via modulation of specific signaling pathways related to cell cycle regulation .

Structure-Activity Relationship (SAR)

The SAR studies have been pivotal in understanding how modifications to the pyrrolo[2,3-b]pyridine scaffold affect biological activity. For example:

CompoundModificationPDE4B IC50 (µM)Cancer Cell Line Activity
Compound ANo modification0.8High
Compound BAddition of methyl group4.2Moderate
Compound CChlorine substitution1.5High

These findings suggest that specific substitutions can enhance or diminish the biological efficacy of the compounds, guiding future synthetic efforts towards more potent analogs .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving macrophages treated with lipopolysaccharides (LPS), the compound demonstrated a significant reduction in TNF-α levels compared to untreated controls. This suggests a potential role in managing inflammatory diseases by targeting PDE4B pathways.

Case Study 2: Anticancer Evaluation

A series of pyrrolo[2,3-b]pyridine derivatives were tested against various cancer cell lines. Notably, one derivative exhibited an IC50 value of 0.36 µM against CDK2, indicating strong potential as a therapeutic agent in cancer treatment .

Q & A

Q. Table 1: Representative Reaction Yields

StepConditionsYield (%)Reference
CyclizationHCl (conc.), 80°C, 12h65–72
ChlorinationPOCl₃, DMF, 110°C, 6h85–90
Final PurificationColumn chromatography>95 purity

Advanced: How can regioselectivity challenges in halogenation at position 5 be addressed?

Methodological Answer :
Positional selectivity in halogenation is influenced by electronic and steric factors. Strategies include:

  • Directed Metalation : Use lithium bases (e.g., LDA) to deprotonate position 5 selectively, followed by quenching with Cl₂ or NCS .
  • Computational Guidance : DFT calculations predict electron density distribution, identifying position 5 as the most electrophilic site due to conjugation with the nitrile group .
  • Validation : Confirm regiochemistry via NOESY NMR (to detect spatial proximity) or X-ray crystallography .

Basic: What analytical techniques are critical for characterizing this compound?

Q. Methodological Answer :

  • NMR :
    • ¹H NMR : The dihydro-2-oxo moiety shows a singlet at δ 5.2–5.5 ppm for the NH proton. The chloro substituent deshields adjacent protons, causing splitting patterns in aromatic regions .
    • ¹³C NMR : The nitrile carbon appears at δ 115–120 ppm, while the carbonyl (C=O) resonates at δ 170–175 ppm .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 234–236 (Cl isotope pattern confirms molecular weight) .

Q. Table 2: Key Spectral Data

TechniqueKey Peaks/FeaturesReference
¹H NMR (DMSO-d6)δ 5.4 (s, 1H, NH), 7.8–8.1 (m, Ar-H)
IRν 2215 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O)

Advanced: How do steric and electronic effects influence biological activity in kinase inhibition studies?

Methodological Answer :
The compound’s kinase inhibition profile (e.g., JAK2 or FLT3) depends on:

  • Nitrile Group : Acts as a hydrogen-bond acceptor, enhancing binding to ATP pockets .
  • Chloro Substituent : Increases lipophilicity (logP ~2.8), improving membrane permeability but potentially reducing solubility .
  • SAR Validation : Compare IC₅₀ values against analogs lacking the nitrile or chloro group using enzymatic assays (e.g., ADP-Glo™ Kinase Assay) .

Basic: How to resolve contradictions in reported melting points or spectral data?

Methodological Answer :
Discrepancies often arise from polymorphic forms or solvent residues. Mitigation steps:

Recrystallization : Use polar solvents (e.g., ethanol/water) to obtain a single crystalline phase .

PXRD : Compare experimental vs. simulated patterns to identify polymorphs .

Elemental Analysis : Confirm purity (>98%) to rule out impurities affecting thermal properties .

Advanced: What computational methods predict metabolic stability of this compound?

Q. Methodological Answer :

  • In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism. The nitrile group may undergo glutathione conjugation, flagged as a potential liability .
  • MD Simulations : Assess binding stability in liver microsomes (e.g., CYP3A4 binding free energy > –8 kcal/mol suggests rapid metabolism) .

Basic: How to optimize reaction conditions for scale-up without compromising yield?

Q. Methodological Answer :

  • Flow Chemistry : Continuous flow systems improve heat transfer during exothermic steps (e.g., chlorination) .
  • Catalysis : Replace POCl₃ with catalytic PCl₃ and TBAB to reduce waste .

Advanced: What strategies validate the compound’s mechanism in cellular assays?

Q. Methodological Answer :

  • Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to intended kinases .
  • CRISPR Knockout : Compare activity in wild-type vs. kinase-deficient cell lines to establish specificity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-chloro-2,3-dihydro-2-oxo-
Reactant of Route 2
Reactant of Route 2
1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-chloro-2,3-dihydro-2-oxo-

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